2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide
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Overview
Description
2,5-Dichloro-N-(pyridin-2-ylmethyl)benzamide is a chemical compound with the molecular formula C13H10Cl2N2O It is a benzamide derivative that contains both pyridine and dichlorobenzene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with 2-(aminomethyl)pyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with arylboronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium catalysts and ligands like triphenylphosphine are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Coupling Reactions: Products include biaryl compounds formed through the coupling of the benzamide with arylboronic acids.
Scientific Research Applications
2,5-Dichloro-N-(pyridin-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It is used in biological studies to investigate its effects on various cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-N-(pyridin-2-ylmethyl)benzamide: Similar structure but with chlorine atoms at different positions.
2,5-Dichloropyridine: Lacks the benzamide moiety but shares the dichloropyridine structure.
2-(Pyridin-2-yl)pyrimidine Derivatives: Contains a pyridine moiety but with a pyrimidine ring instead of benzamide.
Uniqueness
2,5-Dichloro-N-(pyridin-2-ylmethyl)benzamide is unique due to its specific substitution pattern and the presence of both pyridine and dichlorobenzene moieties. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2,5-dichloro-N-(pyridin-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-4-5-12(15)11(7-9)13(18)17-8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNCLSXKDNRFDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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